molecular formula C27H21N3O5 B11564802 5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide

5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide

Cat. No.: B11564802
M. Wt: 467.5 g/mol
InChI Key: URYKSZSDIYCCQQ-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

5-(3-nitrophenyl)-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H21N3O5/c1-16(2)17-9-10-24-22(15-17)29-27(35-24)19-6-3-7-20(13-19)28-26(31)25-12-11-23(34-25)18-5-4-8-21(14-18)30(32)33/h3-16H,1-2H3,(H,28,31)

InChI Key

URYKSZSDIYCCQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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